![molecular formula C12H17BrN2O3S B14147437 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide CAS No. 333448-12-7](/img/structure/B14147437.png)
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a brominated phenyl group, a methanesulfonyl group, and an isopropyl-acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide typically involves multiple steps. One common method includes the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the brominated phenyl ring.
Amidation: The reaction of the methanesulfonylated bromophenyl compound with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same steps as in laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. This dual interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Chloro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methyl-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a methyl group instead of bromine.
2-[(3-Nitro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical reactivity.
Propriétés
Numéro CAS |
333448-12-7 |
|---|---|
Formule moléculaire |
C12H17BrN2O3S |
Poids moléculaire |
349.25 g/mol |
Nom IUPAC |
2-(3-bromo-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9(2)14-12(16)8-15(19(3,17)18)11-6-4-5-10(13)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
Clé InChI |
SRPTWFGOVRACKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


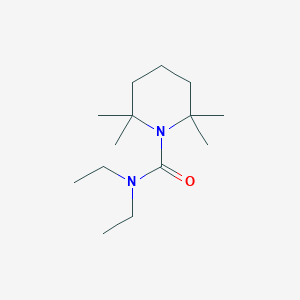
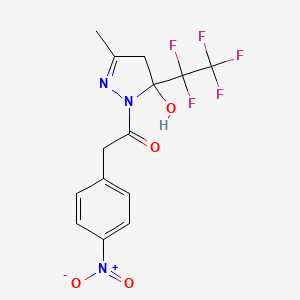

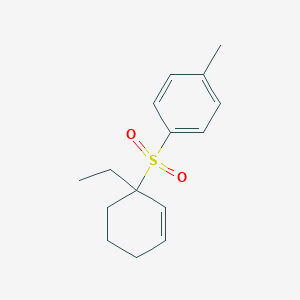
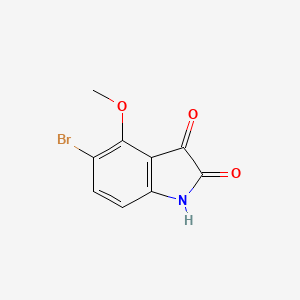

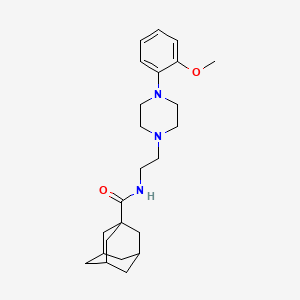
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
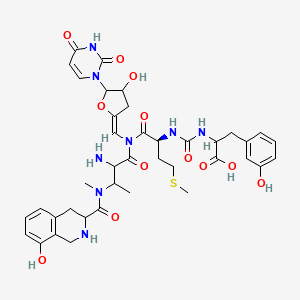
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
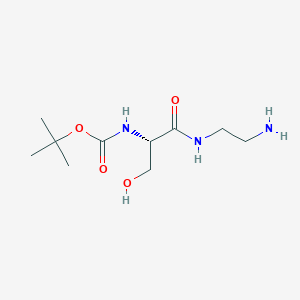
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
